N-benzoyl-L-glutamic acid dimethyl ester safety data sheet (SDS)
N-benzoyl-L-glutamic acid dimethyl ester safety data sheet (SDS)
Topic: Technical Guide: N-Benzoyl-L-Glutamic Acid Dimethyl Ester Audience: Researchers, Process Chemists, Drug Development Professionals Format: In-Depth Technical Whitepaper
From Physicochemical Profiling to Safe Handling Protocols
Executive Summary
N-Benzoyl-L-glutamic acid dimethyl ester represents a critical intermediate in the synthesis of antifolate pharmaceuticals (such as methotrexate analogs) and peptidomimetic structures. While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often lack the operational granularity required for high-precision research.
This guide bridges the gap between regulatory hazard codes and bench-level application. It synthesizes physicochemical data, mechanistic safety profiles, and self-validating handling protocols to ensure both personnel safety and experimental integrity.
Chemical Identity & Physicochemical Profiling[1][2]
Understanding the physical state and solubility profile is the first step in designing a safe workflow. The dimethyl ester functionality significantly alters the solubility profile compared to the free acid, increasing lipophilicity and allowing for organic solvent extraction.
Table 1: Physicochemical Constants
| Property | Specification | Operational Implication |
| Chemical Name | N-Benzoyl-L-glutamic acid dimethyl ester | Primary target compound |
| Molecular Formula | C₁₄H₁₇NO₅ | Stoichiometry calculations |
| Molecular Weight | 279.29 g/mol | Reagent mass balance |
| Physical State | White to off-white crystalline solid | Dust control measures required |
| Melting Point | 85–95°C (Approximate range)* | Verify purity via capillary melting point |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O | Use organic extraction for workup |
| Chirality | L-isomer (S-configuration) | Critical for bioactivity; avoid racemization conditions |
*Note: Melting points for specific ester derivatives can vary based on crystalline polymorphs. The precursor, L-glutamic acid dimethyl ester HCl, melts at 89-90°C [1].[1]
Hazard Identification & Mechanistic Safety
Standard SDS classifications often label this compound as a generic irritant. However, a mechanistic understanding reveals specific risks associated with its hydrolysis products.
GHS Classification (Derived)
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Signal Word: WARNING
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Mechanistic Toxicology
The safety profile is governed by the compound's potential to hydrolyze upon contact with mucous membranes or enzymatic systems.
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Hydrolysis: In vivo or under moist conditions, the ester groups hydrolyze to release methanol (toxic) and N-benzoylglutamic acid.
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Acidity: The resulting free acid and benzoic acid byproducts can locally lower pH, causing tissue irritation.
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Sensitization: Benzoic acid derivatives have a known potential for mild contact sensitization in susceptible individuals.
Operational Protocol: Handling & Storage
To maintain scientific integrity and safety, the following "Self-Validating" protocol should be employed. A self-validating system includes checkpoints (e.g., TLC, visual inspection) that confirm the process is under control.
Storage Architecture
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Temperature: 2–8°C (Refrigerated).
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis.
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Container: Amber glass to prevent potential photochemical degradation, though the benzoyl group is relatively stable.
Handling Decision Tree
The following logic flow dictates the safety level required based on the operation state.
Figure 1: Operational safety decision tree for handling solid vs. dissolved ester derivatives.
Synthesis & Application Context
For researchers synthesizing this compound de novo or using it as a scaffold, understanding the reaction pathway is critical. The synthesis typically involves the benzoylation of L-glutamic acid dimethyl ester hydrochloride.
Synthesis Pathway
The reaction utilizes a Schotten-Baumann type condition or anhydrous acylation using Benzoyl Chloride and a base (Triethylamine or Pyridine) to scavenge the HCl byproduct.
Protocol Summary:
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Dissolution: Dissolve L-Glutamic acid dimethyl ester HCl (CAS 23150-65-4) in DCM [1].
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Base Addition: Add 2.2 equivalents of Triethylamine (TEA) at 0°C.
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Acylation: Dropwise addition of Benzoyl Chloride (1.05 eq).
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Workup: Wash with 1N HCl (remove TEA), NaHCO₃ (remove benzoic acid), and Brine.
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Validation: ¹H NMR should show the disappearance of the NH₂ protons and appearance of aromatic benzoyl signals (~7.4–8.0 ppm).
Metabolic/Degradation Pathway
Understanding how this molecule breaks down is essential for stability studies and biological assays.
Figure 2: Stepwise hydrolysis pathway relevant to storage stability and metabolic degradation.
Emergency Response Protocol
In the event of exposure, immediate science-based interventions minimize injury.
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Eye Contact: Immediately flush with saline or water for 15 minutes. The lipophilic nature of the ester means it may adhere to the cornea; prolonged irrigation is vital.
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Skin Contact: Wash with soap and water. Do not use alcohol or organic solvents, as they may increase transdermal absorption of the compound.
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Spill Control:
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Isolate the area.
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Dampen the solid with a mist of water (if compatible) to prevent dust generation, or cover with an oil-impregnated sweeping compound.
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Collect into a sealed waste container labeled "Organic Solid - Irritant."
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References
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PubChem. (2025). N-Benzoyl-L-glutamic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
